molecular formula C10H9ClN2OS B3301838 4-Chloro-N-(3-methoxyphenyl)thiazol-2-amine CAS No. 912969-59-6

4-Chloro-N-(3-methoxyphenyl)thiazol-2-amine

Cat. No.: B3301838
CAS No.: 912969-59-6
M. Wt: 240.71 g/mol
InChI Key: IPVZNNIVNOHRCQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-methoxyphenyl)thiazol-2-amine (CAS 912969-59-6) is a chemical reagent based on the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . The 2-aminothiazole core is recognized as a privileged structure and a key intermediate in synthesizing various biologically active compounds, including fungicides, dyes, and pharmaceuticals . Derivatives of 2-aminothiazole have demonstrated a wide spectrum of pharmacological activities in scientific studies, such as antimicrobial, antifungal, anti-inflammatory, and antiviral effects, making them valuable templates for developing new therapeutic agents . This compound is specifically offered for research applications. It serves as a key building block in organic synthesis and medicinal chemistry projects, particularly for investigating enzyme inhibition mechanisms. Related 2-aminothiazole analogs have shown potent inhibitory activity against enzymes like α-glucosidase and α-amylase, which are key targets in metabolic disorder research, as well as urease, an enzyme relevant to the study of certain gastrointestinal conditions . Researchers utilize this compound strictly for non-medical, non-edible purposes in industrial applications or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(3-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-4-2-3-7(5-8)12-10-13-9(11)6-15-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVZNNIVNOHRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261310
Record name 4-Chloro-N-(3-methoxyphenyl)-2-thiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912969-59-6
Record name 4-Chloro-N-(3-methoxyphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912969-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(3-methoxyphenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro N 3 Methoxyphenyl Thiazol 2 Amine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Thiazolamines

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 2-aminothiazole (B372263) derivatives, the most common and logical disconnection strategy involves breaking the bonds that form the heterocyclic ring.

The primary disconnections for the 2-aminothiazole core are the N1-C2, C2-S, and C4-C5 bonds. This approach simplifies the thiazole (B1198619) ring into two key building blocks:

A thiourea (B124793) derivative , which provides the N-C-S backbone (atoms N1, C2, and S). For the target molecule, this would be N-(3-methoxyphenyl)thiourea.

An α-halocarbonyl compound or a synthetic equivalent, which serves as the three-carbon electrophilic component (C4, C5, and the associated carbonyl carbon). To achieve the 4-chloro substitution, this component must contain a chlorine atom at the appropriate position, such as 1,3-dichloroacetone (B141476).

This retrosynthetic pathway leads directly to the reactants used in the classical Hantzsch thiazole synthesis, which remains one of the most reliable and widely used methods for constructing this heterocyclic system.

Classical and Modern Synthetic Routes to 2-Aminothiazoles

The construction of the 2-aminothiazole scaffold has been a subject of extensive research, leading to the development of numerous synthetic protocols.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is the reaction between an α-haloketone and a thioamide to yield a thiazole. organic-chemistry.org When a thiourea is used as the thioamide component, the product is a 2-aminothiazole. The reaction is typically high-yielding and proceeds through a multistep pathway that begins with an SN2 reaction where the sulfur of the thiourea attacks the α-carbon of the haloketone. chemtube3d.com This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and a final dehydration step to form the aromatic thiazole ring.

Contemporary adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental friendliness. These modifications include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes.

Solvent-free conditions: Performing the reaction without a solvent is an eco-friendly approach that can simplify product isolation. lookchem.com

Catalytic versions: The use of catalysts, such as iodine or iron-iodine systems, allows for the in situ generation of α-haloketones from simple ketones, avoiding the need to handle lachrymatory α-halocarbonyl compounds directly.

The condensation of N-substituted thioureas with α-halocarbonyl compounds is a direct and versatile application of the Hantzsch synthesis for preparing a wide array of 2,4-disubstituted 2-aminothiazoles. The identity of the substituents on the final thiazole product is determined by the specific starting materials chosen. The substituent on the thiourea dictates the group at the 2-amino position, while the R-groups of the α-haloketone determine the substituents at the 4- and 5-positions of the thiazole ring.

This modularity allows for the systematic synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, reacting various substituted acetophenones with thiourea in the presence of an oxidant like iodine is a common method to produce a range of 4-aryl-2-aminothiazoles. nih.govnih.gov

Thiourea Derivativeα-Halocarbonyl CompoundResulting 2-Aminothiazole Product
Thiourea2-Bromoacetophenone4-Phenylthiazol-2-amine
N-Phenylthiourea2-ChloroacetylacetoneN-Phenyl-4-methyl-5-acetylthiazol-2-amine
N-BenzylthioureaEthyl bromopyruvateEthyl 2-(benzylamino)thiazole-4-carboxylate
Thiourea1,3-Dichloroacetone4-Chloromethylthiazol-2-amine

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity and diversity. nih.govnih.gov Several MCRs have been developed for the synthesis of polysubstituted thiazoles. These reactions often serve as powerful alternatives to the traditional two-component Hantzsch synthesis. nih.gov

Examples include four-component reactions that utilize aldehydes, amines, thiocarboxylic acids, and specialized isocyanides to produce 2,4-disubstituted thiazoles in a one-pot procedure. nih.gov Other MCR strategies might involve the reaction of ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur to construct the thiazole core from simple, readily available precursors. nih.gov

Specific Reaction Pathways for the Synthesis of "4-Chloro-N-(3-methoxyphenyl)thiazol-2-amine"

A plausible and direct synthetic route to this compound can be designed based on the principles of the Hantzsch thiazole synthesis. The strategy involves the preparation of a specific N-substituted thiourea precursor, followed by its condensation with a suitable chlorinated three-carbon building block.

Step 1: Synthesis of N-(3-methoxyphenyl)thiourea

The required precursor, N-(3-methoxyphenyl)thiourea, can be synthesized through several standard methods. A common approach is the reaction of 3-methoxyaniline with an isothiocyanate source. For example, reacting 3-methoxyaniline with benzoyl isothiocyanate followed by hydrolysis, or with ammonium thiocyanate (B1210189) under acidic conditions, will yield the desired N-(3-methoxyphenyl)thiourea.

Step 2: Hantzsch Condensation

The synthesized N-(3-methoxyphenyl)thiourea is then condensed with an appropriate α-halocarbonyl compound to form the target thiazole. To install the chlorine atom at the 4-position, a suitable C3 synthon is 1,3-dichloroacetone. The reaction proceeds by the nucleophilic attack of the thiourea sulfur on one of the chloromethyl carbons, followed by intramolecular cyclization and dehydration to afford this compound.

Proposed Reaction Scheme:

Image of the two-step synthesis: 1. 3-methoxyaniline reacting to form N-(3-methoxyphenyl)thiourea. 2. N-(3-methoxyphenyl)thiourea reacting with 1,3-dichloroacetone to yield this compound.

Strategies for the Stereoselective Introduction of the 4-Chloro Substituent

The term "stereoselective" typically applies to reactions where a new chiral center is formed. In the target molecule, this compound, the C4 carbon is part of a planar, aromatic thiazole ring and is therefore not a stereocenter. Consequently, the challenge is not one of stereoselectivity but of regioselectivity—ensuring the chlorine atom is placed at the correct position on the ring.

There are two primary strategies to achieve the regioselective introduction of the 4-chloro substituent:

Use of a Pre-functionalized Building Block: This is the most common and direct approach, as outlined in the specific synthetic pathway (Section 2.3). By using a starting material like 1,3-dichloroacetone or another α,α'-dihaloketone in the Hantzsch synthesis, the chloro-substituent is incorporated directly into the desired C4 position during the ring-forming condensation reaction. This method offers excellent control over the regiochemical outcome.

Post-synthetic Halogenation: An alternative strategy is the direct halogenation of a pre-formed 2-aminothiazole ring. Electrophilic aromatic substitution on the 2-aminothiazole ring typically occurs at the C5 position, which is the most electron-rich. Regioselective chlorination at the C5 position can be achieved under mild conditions using reagents such as copper(II) chloride (CuCl₂). nih.govnih.govacs.org Direct regioselective chlorination at the C4 position is less common and more challenging to control. Therefore, incorporating the chlorine atom via the carbonyl-containing starting material is generally the more reliable and preferred method for synthesizing 4-chlorothiazole (B1590448) derivatives.

Methods for N-Functionalization with the 3-Methoxyphenyl (B12655295) Moiety

The introduction of the 3-methoxyphenyl group onto the 2-amino position of the thiazole ring is a critical step in the synthesis of the target compound. This can be achieved through two main strategies: pre-functionalization of the thiourea precursor or post-functionalization of a pre-formed 2-aminothiazole core.

Pre-functionalization via Hantzsch Thiazole Synthesis:

The most common and direct method for synthesizing N-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis. This method involves the condensation of an N-arylthiourea with an α-haloketone. In the context of "this compound," the key precursor would be N-(3-methoxyphenyl)thiourea. This intermediate is typically synthesized by the reaction of 3-methoxyaniline with an isothiocyanate source, such as ammonium thiocyanate, or by reacting it with benzoyl isothiocyanate followed by hydrolysis. nih.govmdpi.com

The resulting N-(3-methoxyphenyl)thiourea is then cyclized with a suitable α-haloketone. To introduce the chloro substituent at the 4-position of the thiazole ring, a reagent such as 1,3-dichloroacetone would be employed. The reaction involves the initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. researchgate.net

Post-functionalization via Cross-Coupling Reactions:

Alternatively, the 3-methoxyphenyl moiety can be introduced after the formation of the 2-amino-4-chlorothiazole (B36688) ring. This approach relies on modern cross-coupling methodologies that form carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-arylation of amines. wikipedia.org In this scenario, 2-amino-4-chlorothiazole would be coupled with 3-methoxyaniline or 3-bromoanisole (B1666278). The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky phosphine (B1218219) ligand (e.g., X-Phos) and a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). beilstein-journals.orgresearchgate.netresearchgate.net

Ullmann Condensation: This copper-catalyzed reaction provides another avenue for N-arylation. organic-chemistry.org The reaction involves the coupling of 2-amino-4-chlorothiazole with an aryl halide, such as 3-bromoanisole or 3-iodoanisole, in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base, often in a high-boiling polar solvent like DMF or NMP. researchgate.netnih.gov Microwave-assisted Ullmann couplings have been shown to significantly reduce reaction times. nih.gov

Optimization of Reaction Conditions, Catalysis, and Yields

The efficiency of the synthesis of "this compound" and its analogues is highly dependent on the optimization of reaction parameters. Key factors include the choice of catalyst, solvent, base, temperature, and reaction time.

For the Hantzsch synthesis , the choice of solvent is crucial. While ethanol (B145695) is commonly used, other solvents like dimethylformamide (DMF) have been shown to improve yields in certain cases. nanobioletters.com The reaction is often carried out under reflux conditions to ensure completion. The use of microwave irradiation has been reported to accelerate the reaction and improve yields.

In Buchwald-Hartwig aminations , the selection of the palladium catalyst and the phosphine ligand is critical. Different generations of catalysts have been developed to improve the scope and efficiency of the reaction. wikipedia.org For instance, the use of sterically hindered biaryl phosphine ligands often leads to higher yields and allows for the coupling of less reactive aryl chlorides. The choice of base and solvent also plays a significant role, with common combinations including NaOtBu in toluene (B28343) or Cs₂CO₃ in dioxane.

For Ullmann-type reactions , the nature of the copper catalyst and any ancillary ligands can greatly influence the outcome. While traditional Ullmann reactions required harsh conditions, modern protocols often utilize soluble copper catalysts with ligands such as diamines or phenanthroline, allowing for lower reaction temperatures and improved yields. organic-chemistry.orgnih.gov

The optimization of these conditions is often performed through systematic screening of different parameters, as illustrated in the synthesis of various substituted aminothiazoles. For example, in the synthesis of N-(substituted phenyl)-substituted thiazol-2-amines, a model reaction was used to screen various bases and solvents to identify the optimal conditions that provided the highest yields. nanobioletters.com

Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of related N-aryl-2-aminothiazoles.

Catalyst/PromoterBaseSolventTemperature (°C)Yield (%)Reference
NoneVariousVariousReflux65-95 nanobioletters.com
Pd(OAc)₂/X-PhosKOt-BuTolueneMicrowaveGood to Excellent beilstein-journals.org
CopperK₂CO₃DMFRefluxLow to Moderate researchgate.net
Elemental CopperPhosphate BufferWaterMicrowaveNot specified nih.gov

Synthesis of Structurally Related Analogues and Derivatives of this compound

A wide array of structurally related analogues and derivatives of "this compound" can be synthesized by modifying the substituents at the 2-, 4-, and 5-positions of the thiazole ring, as well as on the N-phenyl ring.

Variations at the 4-position:

The chloro group at the 4-position can be replaced with various other substituents. This is typically achieved by starting with a different α-haloketone in the Hantzsch synthesis. For example, using a 2-bromo-1-arylethanone will result in a 4-aryl substituted thiazole. nanobioletters.commdpi.com Similarly, using other appropriately substituted ketones can introduce alkyl, heteroaryl, or other functional groups at this position. frontiersin.orghuhs.ac.jp

Variations at the N-phenyl ring:

Analogues with different substitution patterns on the N-phenyl ring can be readily prepared by using the corresponding substituted anilines in the synthesis of the N-arylthiourea precursor. A variety of anilines with electron-donating or electron-withdrawing groups have been successfully employed in the synthesis of N-aryl-2-aminothiazoles. nanobioletters.commdpi.com

Derivatization of the 2-amino group:

The exocyclic amino group can be further functionalized. For instance, it can be acylated with various acid chlorides or carboxylic acids to form amides. nih.gov It can also react with isocyanates or isothiocyanates to yield urea (B33335) or thiourea derivatives, respectively. nih.gov

Substitution at the 5-position:

The 5-position of the thiazole ring can also be functionalized. For example, bromination of the thiazole ring can introduce a bromine atom at the 5-position, which can then be used in further cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or other groups. nih.gov

The following table provides examples of synthesized analogues and derivatives with reported yields.

Compound NameSynthetic MethodYield (%)Reference
N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amineHantzsch SynthesisNot specified nanobioletters.com
N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amineHantzsch Synthesis96 nanobioletters.com
4-(4-chlorophenyl)-N-(3-(trifluoromethyl)phenyl)thiazol-2-amineHantzsch Synthesis94 nanobioletters.com
N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amineMulti-step synthesisNot specified mdpi.com
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesMulti-step synthesis45-59 frontiersin.org
2-Guanidino-4,5-bis(4-methoxyphenyl)thiazoleHantzsch SynthesisNot specified huhs.ac.jp
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineHantzsch Synthesis65 mdpi.com
2-Amino-thiazole analogs of Nα-protected amino acidsHantzsch SynthesisGood ijcce.ac.ir
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analoguesMulti-step synthesisNot specified mdpi.com
2- and 4-[(subst.)phenyl]amino-13α-estrone derivativesBuchwald-Hartwig AminationGood to Excellent beilstein-journals.org
2-amino-5-chlorobenzothiazole derivativesMulti-step synthesisNot specified rdd.edu.iq

Advanced Spectroscopic and Structural Characterization Techniques for 4 Chloro N 3 Methoxyphenyl Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and multiplicity, for 4-Chloro-N-(3-methoxyphenyl)thiazol-2-amine are not publicly available. Furthermore, no data from advanced two-dimensional NMR techniques such as COSY, HSQC, or HMBC could be located for this specific compound.

Specific ¹H NMR spectral data for this compound is not available in the searched resources.

Specific ¹³C NMR spectral data for this compound is not available in the searched resources.

No information regarding the application of 2D NMR techniques for the structural elucidation of this compound could be found.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its chemical formula (C₁₀H₈ClN₃OS), specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, are not documented in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Experimental infrared spectroscopy data, which would provide information on the characteristic vibrational frequencies of the functional groups present in this compound (such as N-H, C-Cl, C=N, and C-O stretches), could not be retrieved from the searched databases and literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

There is no publicly available UV-Vis spectroscopic data for this compound. This information would be necessary to describe the electronic transitions and identify the chromophores within the molecule.

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

Determination of Molecular Conformation and Torsion Angles

For a molecule like "this compound," XRD would reveal the spatial orientation of the thiazole (B1198619) ring relative to the 3-methoxyphenyl (B12655295) group. A critical parameter derived from this analysis is the torsion angle (or dihedral angle) around the C-N bond connecting these two ring systems. This angle dictates the degree of twist between the rings.

Interactive Table: Representative Torsion Angles in Related Amine Structures

CompoundTorsion AngleValue (°)
4-methoxy-N-(4-methylphenyl)benzenesulfonamideC1—S1—N1—C766.33 (19)
N-(4-fluorophenyl)-4-methoxybenzenesulfonamideC1—S1—N1—C768.4 (2)
4-Chloro-N-(3-chlorophenyl)benzenesulfonamideC—SO2—NH—C-58.4 (3)

Note: This data is for analogous sulfonamide compounds and is presented for illustrative purposes.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

Crystal packing is dictated by non-covalent intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. For "this compound," the amine (-NH-) group is a hydrogen bond donor, while the thiazole nitrogen atom can act as a hydrogen bond acceptor.

XRD analysis would elucidate these interactions. It is common for such molecules to form hydrogen-bonded dimers or chains. For example, in the crystal structure of 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, molecules form inversion-related dimers linked by N—H⋯O hydrogen bonds. mdpi.com In other related structures, N—H⋯O and N—H⋯Cl hydrogen bonds can link molecules into chains. researchgate.net The analysis would also reveal π–π stacking interactions between the aromatic rings, defining how the molecules stack in the crystal lattice. chemicalbook.com These interactions are crucial for understanding the solid-state properties of the compound.

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's empirical formula (C₁₀H₉ClN₂OS for the target compound) to verify its identity and assess its purity.

For a synthesized sample of a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, the elemental analysis yielded satisfactory results, confirming its molecular formula. mdpi.com A similar analysis for "this compound" would be a critical step in its characterization.

Interactive Table: Theoretical vs. Found Elemental Analysis for an Analogous Thiazole

ElementTheoretical % (Calculated)Experimental % (Found)
Carbon (C)60.2860.30
Hydrogen (H)3.793.76
Nitrogen (N)8.798.90

Note: Data is for N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and is for illustrative purposes only. mdpi.com

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, TLC, Column Chromatography)

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized organic compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. A pure compound should ideally appear as a single spot on the TLC plate.

Column Chromatography: This technique is widely used for the purification of compounds from reaction mixtures. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) packed in a column, and a solvent or solvent mixture (mobile phase) is used to elute the components at different rates, allowing for the isolation of the desired compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique for assessing the purity of a compound. A sample is injected into a column, and its components are separated based on their affinity for the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component. The purity of the target compound is typically determined by the area of its corresponding peak relative to the total area of all peaks. For many pharmaceutical and research chemicals, a purity of >99% is often required, which can be precisely determined using a validated HPLC method. mdpi.comachmem.com

Molecular Mechanisms and Target Interaction Studies of 4 Chloro N 3 Methoxyphenyl Thiazol 2 Amine and Analogues

Investigation of Cellular and Sub-cellular Biological Targets

The biological effects of 4-Chloro-N-(3-methoxyphenyl)thiazol-2-amine and its analogues are rooted in their interactions with specific cellular components, primarily enzymes and receptors. Profiling these interactions is key to understanding their therapeutic potential and mechanism of action.

Thiazole-containing compounds have demonstrated inhibitory activity against a diverse range of enzymes implicated in various diseases.

Protein Kinases, Cyclin-dependent kinases (CDKs), and Tyrosine Kinase: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Thiazole (B1198619) derivatives have been identified as potent inhibitors of several protein kinases. For instance, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been developed as highly active inhibitors of Cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. acs.org One of the most selective compounds from this series, N-Methyl-5-(2-((3-nitrophenyl)amino)pyrimidin-4-yl)-4-(2,2,2-trifluoroethyl)thiazol-2-amine , inhibits CDK9 with an IC50 value of 7 nM and displays over 80-fold selectivity against CDK2. acs.org The development of selective CDK2 inhibitors is also a significant area of research, as CDK2 is a target for new cancer treatments. mdpi.com

Furthermore, thiazole-based compounds have shown activity against tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of the EGFR signaling pathway is a significant strategy in cancer therapy. nih.gov Certain nitrogen-containing heterocyclic derivatives with a thiazole core have also been developed as inhibitors of mitogen-activated protein kinase kinase kinase 5 (MAP3K5/ASK1), which are being explored for the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). bioworld.com

Kynurenine-3-hydroxylase (KMO): Kynurenine-3-hydroxylase, also known as kynurenine (B1673888) 3-monooxygenase (KMO), is a key enzyme in the tryptophan degradation pathway. nih.gov Inhibition of KMO is a therapeutic strategy for neurodegenerative disorders as it can reduce the production of neurotoxic metabolites and increase the neuroprotective kynurenic acid. nih.govfrontiersin.org A notable thiazole-containing KMO inhibitor is Ro 61-8048 (3,4-dimethoxy-[-N-4-(nitrophenyl)thiazol-2yl]-benzenesulfonamide) , which has demonstrated neuroprotective effects in models of brain ischemia. nih.gov The development of N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives has yielded some of the most potent KMO inhibitors, designed to have improved blood-brain barrier permeability. mdpi.com

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions. nih.gov The thiazole scaffold is a common feature in the design of new AChE inhibitors. nih.gov For example, a series of benzimidazole-based thiazole analogues have been synthesized and evaluated for their AChE inhibitory potential, with some compounds showing IC50 values in the sub-micromolar range, more potent than the standard drug Donepezil. nih.gov Thiazolylhydrazone derivatives have also been identified as significant inhibitors of the AChE enzyme. nih.gov

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): DprE1 is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a vulnerable target for new anti-tuberculosis drugs. nih.govacs.orgnih.gov Various classes of DprE1 inhibitors have been discovered, including covalent inhibitors that often contain a nitro group. nih.gov Benzothiazolyl derivatives, such as TCA1, have been identified as selective inhibitors of DprE1, highlighting the potential of thiazole-containing structures in combating tuberculosis. vlifesciences.com

Cyclooxygenase (COX)/Lipoxygenase (LOX) Pathways: The COX and LOX enzymes are central to the inflammatory process, producing prostaglandins (B1171923) and leukotrienes, respectively. tandfonline.com Dual inhibition of COX and LOX pathways is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov Several thiazole derivatives have been investigated as dual COX/LOX inhibitors. frontiersin.orgnih.gov For example, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been shown to be potent anti-COX/LOX agents. frontiersin.org Similarly, thymol-3,4-disubstituted thiazole hybrids have been synthesized as dual COX-2/5-LOX inhibitors, with some compounds showing COX-2 inhibitory activity nearly equal to celecoxib (B62257) and 5-LOX inhibitory activity higher than quercetin. tandfonline.com

Enzyme TargetThiazole Analogue ClassReported Activity (IC50)Reference
CDK94-Thiazol-2-anilinopyrimidines7 nM acs.org
Kynurenine-3-hydroxylaseN-(4-phenylthiazol-2-yl)benzenesulfonamidesPotent inhibition, specific values vary mdpi.com
Acetylcholinesterase (AChE)Benzimidazole-based thiazoles0.10 - 11.10 µM nih.gov
COX-2Thymol-3,4-disubstituted thiazoles0.037 - 0.046 µM tandfonline.com
5-LOX4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives23.08 - 98.26 µM frontiersin.org

Beyond enzyme inhibition, thiazole analogues have been shown to interact with G-protein coupled receptors (GPCRs). For instance, a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives were evaluated for their binding affinity to the Corticotropin Releasing Factor (CRF1) receptor, a target for stress-related disorders. nih.gov These binding assays were conducted using membrane homogenates from cells stably expressing the human CRF1 receptor, allowing for the determination of the compounds' affinity for the receptor's ligand-binding domain. nih.gov Structure-activity relationship (SAR) studies concluded that specific substitutions on the thiazole core, such as a 2,4-dichlorophenyl or 4-methoxy-2-methylphenyl group, are optimal for a better inhibitory effect at the CRF1 receptor. nih.gov

Molecular docking and X-ray crystallography studies have provided detailed insights into how thiazole derivatives bind to their target proteins. For COX enzymes, docking studies of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed key interactions with amino acid residues in the active site, such as His90 and Ser353, which are similar to the binding of native ligands. nih.gov These studies help to explain the inhibitory mechanism and selectivity of the compounds. For CDK9 inhibitors, X-ray crystal structures have been instrumental in understanding how the 4-heteroarylpyrimidine pharmacophore specifically targets the ATP-binding pocket, allowing for the rational design of more potent and selective inhibitors. acs.org Similarly, docking studies of thiazole-based AChE inhibitors have helped to identify interactions with amino acids in the active site of the enzyme, supporting experimental findings. nih.gov

Elucidation of Intracellular Biological Pathways Modulated by "this compound"

The interaction of these compounds with their molecular targets initiates a cascade of events that modulate intracellular biological pathways, leading to their ultimate cellular effects, such as cell cycle arrest and apoptosis.

Inhibitors of CDKs, by their very nature, directly impact cell cycle progression. nih.gov The inhibition of CDK9 by thiazole-based compounds can selectively target survival proteins, which are often overexpressed in cancer cells. acs.org More specifically, novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogues, acting as potent CDK2 inhibitors, have been shown to reduce the phosphorylation of the retinoblastoma (Rb) protein. mdpi.com This action prevents the cell from progressing through the cell cycle, leading to cell cycle arrest, particularly at the S and G2/M phases, in cancer cell lines. mdpi.com Similarly, other anticancer agents with a thiazole core that act as tubulin inhibitors can suppress the dynamics of the mitotic spindle, causing mitotic arrest and subsequent cell death. nih.gov

Apoptosis, or programmed cell death, is a crucial pathway that is often dysregulated in cancer. Many thiazole-based anticancer agents exert their effects by inducing apoptosis. The inhibition of CDK9, for example, can reinstate the apoptotic process in cancer cells that have become resistant to it. acs.org

Specific pathways involved in apoptosis induction have been elucidated for some analogues. For example, certain EGFR inhibitors have been shown to be potent activators of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov In human pancreatic cancer cells, these compounds increased caspase-3 protein levels significantly compared to untreated cells. nih.gov The CDK2 inhibitor 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine has also been confirmed to induce apoptosis in ovarian cancer cells, which is a downstream effect of its cell cycle inhibitory activity. mdpi.com These findings indicate that thiazole-containing compounds can trigger apoptosis through caspase-dependent mechanisms, making them promising candidates for cancer therapy.

Structure Activity Relationship Sar and Rational Design Principles for Thiazolamines

Systematic Modification of the Thiazole (B1198619) Core and Peripheral Substituents

The biological activity of 2-aminothiazole (B372263) derivatives, including 4-Chloro-N-(3-methoxyphenyl)thiazol-2-amine, is intricately linked to the nature and position of substituents on both the thiazole core and its peripheral phenyl ring. Systematic modifications of these components have been a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Impact of the Chloro Group at the 4-Position on Biological Activity

The presence of a halogen, specifically a chloro group, at the 4-position of the thiazole ring can significantly influence the compound's biological profile. Halogenation is a common strategy in drug design to modulate electronic properties, lipophilicity, and metabolic stability.

Influence of the 3-Methoxyphenyl (B12655295) Moiety on N-Substitution and Compound Efficacy

The N-(3-methoxyphenyl) group attached to the 2-amino position of the thiazole ring is a key determinant of the molecule's efficacy and interaction with its biological targets. The nature and substitution pattern of this aryl group can drastically alter the compound's activity.

The methoxy group (-OCH3) is an electron-donating group that can influence the electron density of the phenyl ring and participate in hydrogen bonding as an acceptor. Its position on the ring (ortho, meta, or para) dictates the spatial arrangement and electronic effects. SAR studies on other thiazole series have highlighted the importance of such substitutions. For example, in a series of anticancer agents, the presence of a methoxy group was found to confer higher activity compared to a halogen group ijper.org. The 3-methoxy (meta) substitution pattern, as seen in the title compound, positions the functional group in a way that can influence binding conformation and interaction with specific amino acid residues within a target's active site without causing significant steric hindrance that might be observed with ortho-substituents.

Role of the Thiazole Heteroatoms (Nitrogen and Sulfur) in Ligand-Target Interactions

The intrinsic chemical properties of the nitrogen and sulfur atoms within the thiazole ring are fundamental to the molecule's ability to interact with biological targets. These heteroatoms are not merely structural components but active participants in molecular recognition. nih.gov

Sulfur Atom: The sulfur atom in the thiazole ring is a unique feature. It is larger than carbon, nitrogen, or oxygen and possesses the ability to engage in non-bonding interactions, often referred to as σ-hole interactions. nih.gov This allows the sulfur to act as a Lewis acid, interacting with electron donors like oxygen or nitrogen atoms in the backbone or side chains of proteins. nih.gov The energy of such S···O interactions can be comparable to that of a conventional hydrogen bond, thereby significantly contributing to binding affinity and conformational stability. nih.gov These attractive non-bonding interactions can enhance selectivity and mitigate off-target effects. nih.gov

Nitrogen Atom: The ring nitrogen atom is a key site for hydrogen bonding, typically acting as a hydrogen bond acceptor. Protonation of this aza-nitrogen is a common feature in the interaction of 2-aminothiazole derivatives with their biological targets. researchgate.net The nitrogen atom's lone pair of electrons contributes to the aromaticity of the ring and is crucial for establishing specific contacts within a binding pocket. In some kinase inhibitors, this nitrogen-sulfur interaction is exploited to stabilize the conformation required for binding to the active site. researchgate.net The interplay between the sulfur and nitrogen heteroatoms creates a unique electronic and interactive surface that is critical for the biological activity of thiazolamines.

Identification of Key Pharmacophoric Features for Diverse Biological Activities

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities. mdpi.comnih.govresearchgate.net This versatility stems from a set of key pharmacophoric features inherent to the this compound structure.

A general pharmacophore model for bioactive 2-aminothiazoles includes:

A Hydrogen Bond Donor: The exocyclic amino group (-NH-) at the 2-position.

A Hydrogen Bond Acceptor: The endocyclic nitrogen atom (at position 3) of the thiazole ring.

An Aromatic/Hydrophobic Region: The thiazole ring itself, which can engage in hydrophobic and π-π stacking interactions.

Two Variable Substituent Points: Positions 4 and the exocyclic nitrogen, which allow for extensive modification to fine-tune activity and selectivity for different targets.

The 4-chloro substituent and the 3-methoxyphenyl group serve as the variable components that modulate the core pharmacophore's interaction with specific targets, such as kinases, receptors, or enzymes. nih.govacs.org The hydrophobic nature of the five-membered ring also aids in crossing biological membranes. researchgate.net

Rational Design and Synthesis of Novel Analogues of "this compound" with Enhanced Potency and Selectivity

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the SAR of a lead molecule and its interaction with a biological target. The 2-aminothiazole scaffold is a fertile ground for such endeavors.

The synthesis of 2-aminothiazole derivatives commonly employs the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) derivative. nih.gov This method allows for significant diversity in the substituents at the 4-position (derived from the α-haloketone) and the 2-amino position (derived from the substituted thiourea).

Examples of Rational Design Strategies:

Scaffold Hopping and Hybridization: Medicinal chemists often combine the 2-aminothiazole pharmacophore with other known bioactive scaffolds. For example, novel thiazole-pyrimidine derivatives have been designed by isolating the pharmacophoric moieties from existing anticancer drugs like Dasatinib and modifying them to create new analogues with potentially improved activity. nih.gov This molecular hybridization can lead to compounds with dual modes of action or enhanced selectivity. researchgate.net

Structure-Based Optimization: When the 3D structure of the biological target is known, computational tools like molecular docking can be used to predict how analogues might bind. This allows for the design of modifications that enhance key interactions. For instance, guided by a binding model for the protein kinase CK2, researchers optimized a 2-aminothiazole scaffold to develop a lead compound with submicromolar potency and potent cellular activity. nih.gov

SAR-Guided Modification: Based on initial screening hits, systematic modifications are made to probe the SAR. In a study targeting Mycobacterium tuberculosis, researchers found that while the thiazole and a C-4 pyridyl moiety were essential, the N-2 position was highly flexible. By introducing various substituted benzoyl groups at this position, they improved the activity of the initial hit by over 128-fold. nih.gov

The following table illustrates how modifications to a 2-aminothiazole core can impact biological activity, drawing from various studies on related compounds.

Compound SeriesModificationImpact on ActivityReference Study Focus
Antitubercular 2-AminothiazolesIntroduction of N-(3-chlorobenzoyl) group at the 2-amino position>128-fold improvement in antitubercular activity (MIC = 0.024µM)Tuberculosis nih.gov
Anticancer Thiazole-PyrimidinesAddition of a substituted piperazine moietyShowed the best antiproliferative activity in a new seriesCancer nih.gov
CK2 Kinase InhibitorsReplacement of phenyl at C-4 with a naphthalen-2-yl groupLed to a lead compound with submicromolar potency (IC50 = 0.6 µM)Cancer (Kinase Inhibition) nih.gov
Antimicrobial Thiazolyl-thioureasIncorporation of 3,4-dichlorophenyl groupShowed supreme efficacy toward staphylococcal speciesBacterial Infections mdpi.com

Stereochemical Considerations and the Impact of Enantiomeric Purity on SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as biological systems are inherently chiral. While the parent compound, this compound, is achiral and does not have enantiomers, the introduction of chiral centers in its analogues can have a profound impact on their biological activity.

If a substituent introduced at the 4-position or on the N-phenyl ring creates a stereocenter, the resulting molecule will exist as a pair of enantiomers (non-superimposable mirror images). It is common for one enantiomer (the eutomer) to have significantly higher biological activity than the other (the distomer). This is because the precise 3D shape of a molecule dictates its fit and interaction with the chiral binding site of a target protein.

For example, if a chiral side chain were added, the R- and S-enantiomers could exhibit different potencies, selectivities, or even different pharmacological effects altogether. Therefore, when designing and synthesizing chiral analogues of this scaffold, it is crucial to:

Synthesize and test each enantiomer separately to determine their individual contributions to the desired activity.

Develop stereoselective synthetic methods to produce the more active enantiomer in high enantiomeric purity, which is often a regulatory requirement for chiral drugs.

While direct examples pertaining to the stereochemistry of this compound analogues are not prevalent in the provided search results, the principle remains a fundamental consideration in the rational design of any new therapeutic agent based on this scaffold.

Computational Chemistry and in Silico Approaches for 4 Chloro N 3 Methoxyphenyl Thiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

No specific molecular docking studies detailing the binding modes or calculating the binding affinities of "4-Chloro-N-(3-methoxyphenyl)thiazol-2-amine" with any biological macromolecules (such as enzymes or receptors) have been reported in the available scientific literature.

Identification of Key Amino Acid Residues Involved in Binding Pockets

As there are no available docking studies for this specific compound, the key amino acid residues that would be involved in its interaction within a protein's binding pocket have not been identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to a specific biological activity or chemical reactivity.

Development of Predictive Models for Biological Activity

There are no published QSAR studies where "this compound" was included in the dataset for the development of predictive models for any biological activity.

Identification of Physicochemical Descriptors Correlating with Observed Biological Activities

Without QSAR models that include this compound, it is not possible to identify the specific physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric factors) that correlate with its potential biological activities.

Pharmacophore Modeling and Virtual Screening for Lead Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are often used for virtual screening to identify new molecules that could bind to a specific target.

No research detailing the development of a pharmacophore model based on "this compound" or its use in virtual screening campaigns for lead optimization could be located.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal valuable information about the conformational landscape of a molecule and its dynamic interactions with its environment, such as a biological receptor.

A typical MD simulation protocol would involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to a target temperature and adjusting the pressure to achieve a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory would provide insights into the conformational stability of "this compound." By monitoring key dihedral angles, one could identify the most stable and frequently adopted conformations. Furthermore, Root Mean Square Deviation (RMSD) analysis of the molecule's backbone can indicate its structural stability over the simulation time.

Table 1: Representative Parameters for MD Simulation of a Thiazole (B1198619) Derivative-Protein Complex This table presents typical parameters and outputs from an MD simulation study on a molecule similar in structure to this compound to illustrate the methodology, as specific data for the target compound is not available.

ParameterTypical Value/ObservationSignificance
Simulation Time 100 nsProvides a sufficient timescale to observe conformational changes and assess the stability of interactions.
RMSD of Ligand < 2.5 Å (Angstroms)A low and stable RMSD value suggests that the ligand remains in a consistent binding pose within the target site.
Protein-Ligand H-Bonds 2-4 stable bondsIndicates key hydrogen bonding interactions that contribute to the stability of the complex.
Binding Free Energy (MM/PBSA) -50 to -100 kcal/molA negative value indicates a favorable binding interaction between the ligand and the protein.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for predicting a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals.

For "this compound," DFT calculations can provide a detailed understanding of its electronic characteristics, which are fundamental to its reactivity and interactions. Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) that defines the mathematical functions used to describe the orbitals.

Key electronic properties that can be calculated using DFT include:

Molecular Geometry Optimization: DFT can determine the most stable three-dimensional arrangement of the atoms in the molecule, providing precise bond lengths and angles.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This helps identify sites prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

DFT calculations can also be used to explore potential reaction mechanisms by mapping the energy landscape of a chemical reaction, including the structures of transition states and intermediates. This can be valuable for understanding the metabolic fate of the compound or for designing synthetic routes.

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound This table illustrates the type of data generated from DFT calculations. The values are representative examples based on studies of similar thiazole-containing molecules and are not experimentally verified data for this specific compound.

Electronic PropertyRepresentative Calculated ValueSignificance
Energy of HOMO -6.2 eVIndicates the energy of the highest energy electrons and the molecule's propensity to donate electrons.
Energy of LUMO -1.5 eVIndicates the energy of the lowest energy unoccupied orbital and the molecule's ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE) 4.7 eVA larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DebyeQuantifies the overall polarity of the molecule, which influences its solubility and intermolecular forces.

By leveraging these computational approaches, researchers can build a comprehensive profile of "this compound," guiding further experimental studies and the rational design of new derivatives with desired properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-N-(3-methoxyphenyl)thiazol-2-amine, and how can reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization reactions involving thiosemicarbazides or hydrazides with chloroacetyl chloride or similar electrophiles. For example, cyclization with sodium hydroxide, sulfuric acid, and iodine in potassium iodide under reflux yields thiadiazole intermediates, which are further functionalized . Optimizing stoichiometry (e.g., excess POCl₃ for dehydration) and solvent systems (e.g., DMF for cycloaddition) improves yield. Reflux temperature (e.g., 90°C) and pH adjustment during precipitation (e.g., ammonia to pH 8–9) are critical for purity .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry are standard. For example:

  • ¹H NMR (CDCl₃): Aromatic protons appear as multiplet signals (δ 6.46–7.9 ppm), while NH groups resonate at δ 4.10 ppm .
  • IR : Stretching vibrations for C=N (1621 cm⁻¹), C-Cl (693 cm⁻¹), and N-H (3540 cm⁻¹) confirm functional groups .
  • Mass Spec : Molecular ion peaks (e.g., m/z 501 for analogs) validate molecular weight .

Q. What are common derivatization strategies for modifying the thiazole core in this compound?

  • Methodological Answer : Substituent variation at the 3-methoxyphenyl or chloro-thiazole positions is achieved via:

  • Schiff base formation : Condensation with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) in ethanol .
  • Cycloaddition : Reaction with chloroacetyl chloride and triethylamine to form azetidinone derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions for aryl group introduction, though this requires palladium catalysts and inert conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties or reaction mechanisms of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms (e.g., Becke’s 1993 parametrization) model electron density and thermochemistry. Basis sets like 6-31G* optimize geometry, while solvent effects are incorporated via PCM. Applications include:

  • Reactivity prediction : Fukui indices identify nucleophilic/electrophilic sites on the thiazole ring .
  • Spectroscopic simulation : IR/NMR shifts correlate with experimental data to validate tautomeric forms .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies (e.g., variable MIC values in antimicrobial assays) are addressed by:

  • Dose-response standardization : Use logarithmic concentration ranges (e.g., 0.5–128 µg/mL) to calculate IC₅₀ values .
  • Membrane permeability assays : Compare lipophilicity (logP) via HPLC retention times to correlate with cellular uptake differences .
  • Structural analogs : Test derivatives with controlled substitutions (e.g., methoxy vs. chloro groups) to isolate SAR trends .

Q. How does crystallographic analysis refine understanding of this compound’s solid-state behavior?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) determines packing motifs and intermolecular interactions. For example:

  • ORTEP diagrams : Visualize bond angles (e.g., C-S-C ≈ 95°) and dihedral angles (e.g., thiazole-phenyl torsion < 10°) .
  • Hydrogen bonding : N-H···S or N-H···O interactions stabilize crystal lattices, influencing solubility and melting points .

Q. What in vitro pharmacological models are suitable for studying this compound’s mechanism of action?

  • Methodological Answer : CRF₁ receptor antagonism (e.g., SSR125543A analogs) is assessed via:

  • cAMP inhibition : Human retinoblastoma Y79 cells treated with CRF, measuring cAMP via ELISA (IC₅₀ ~3 nM) .
  • Ex vivo binding : Rat brain slices incubated with [¹²⁵I]-Tyr⁰-CRF to quantify receptor occupancy (ID₅₀ ~6.5 mg/kg oral) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.